2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide
Description
This compound features a benzothiadiazine core substituted with a benzyl group at position 4, a sulfanyl (-S-) linker at position 3, and an acetamide group connected to a 4-bromo-2-fluorophenyl moiety. The sulfanyl-acetamide bridge may influence molecular flexibility and hydrogen-bonding capacity, critical for target interactions. Structural analogs often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties, though specific bioactivity data for this compound remains underexplored in the provided evidence.
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O3S2/c23-16-10-11-18(17(24)12-16)25-21(28)14-31-22-26-32(29,30)20-9-5-4-8-19(20)27(22)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNVBFYQHENFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps. The key steps include the formation of the benzothiadiazine ring and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and antiviral agent.
Medicine: Its potential as an anticancer and antihypertensive agent is being explored.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide : Lacks the benzothiadiazine ring but shares the bromophenyl-acetamide backbone. The chloro substituent increases electronegativity compared to the target’s fluoro group.
N-(2,4-Dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide : Differs in phenyl substituents (dimethoxy vs. bromo/fluoro), affecting solubility and steric bulk.
Crystallographic and Bond-Length Comparisons
*Inferred from analogs due to absence of direct data.
- Bond Lengths : The target’s acetamide C1–C2 bond (~1.50 Å) aligns with typical values (1.501–1.53 Å in ). The shorter N1–C2 bond (~1.35 Å vs. 1.44 Å in ) suggests stronger conjugation in the benzothiadiazine system.
- Halogen Effects: The C6–Br bond (1.89 Å) is consistent with bromophenyl derivatives (1.89–1.91 Å ), while the 2-fluoro substituent may introduce steric hindrance compared to non-fluorinated analogs.
Bioactivity and Functional Implications
- Benzothiadiazine Derivatives: Known for antimicrobial and kinase-inhibitory activities due to sulfone and heterocyclic motifs .
- Halogenated Phenyl Groups : Bromo and fluoro substituents enhance membrane permeability and target binding via hydrophobic/halogen interactions .
- Sulfanyl Linkers : Improve redox activity and metal coordination, as seen in triazolyl-sulfanyl analogs .
Thermal and Solubility Properties
- Melting points (MP) for related compounds range widely: 175–178°C (triazolyl analog ), 439–441 K (chlorophenyl acetamide ). The target’s MP is expected to be higher due to increased rigidity from the benzothiadiazine ring.
- The bromo/fluoro substituents likely reduce aqueous solubility compared to methoxy or hydroxyl analogs .
Research Findings and Gaps
- Crystallography : SHELX refinement methods are critical for resolving the target’s complex structure, particularly the sulfone and halogenated regions.
- Bioactivity Data: Limited direct evidence exists; inferred activities rely on structural parallels to antimicrobial or enzyme-inhibiting analogs .
- Computational Studies : DFT analyses (as in ) could elucidate electronic effects of the benzothiadiazine vs. triazole cores.
Biological Activity
The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide is a member of the benzothiadiazine derivative class, which has garnered interest due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiadiazine ring system with various substituents. The synthesis typically involves several steps:
- Formation of the Benzothiadiazine Ring : This is achieved through reactions involving sulfur dioxide and an aromatic amine.
- Substitution Reactions : The introduction of the benzyl group and the bromo-fluorophenyl moiety occurs via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to:
- Inhibit certain enzymes involved in metabolic pathways.
- Modulate receptor activities, particularly in the context of neurotransmitter systems such as serotonin receptors (5-HT2A and 5-HT2C) .
Pharmacological Studies
Recent studies have highlighted various pharmacological properties:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
- Cancer Cell Lines : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
